2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide
Description
2-{4-Ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide is a thienopyridine derivative characterized by a fused thiophene-pyridine bicyclic core, an ethyl substituent at the 4-position, and an N-methylacetamide side chain at the 5-position. This structural motif places it within a class of compounds known for modulating biological targets such as adenosine diphosphate (ADP) receptors, which are critical in antiplatelet therapies .
The compound’s molecular formula is inferred as C₁₃H₁₉N₂OS (molecular weight ≈ 265.37 g/mol), with key functional groups including:
- N-Methylacetamide (5-position): Introduces hydrogen-bonding capacity and modulates solubility.
Properties
IUPAC Name |
2-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-10-9-5-7-16-11(9)4-6-14(10)8-12(15)13-2/h5,7,10H,3-4,6,8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHVJJFHTBJGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1CC(=O)NC)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key research results.
- IUPAC Name : this compound
- Molecular Formula : C12H14N2OS
- Molar Mass : 234.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit specific kinases that are crucial for cancer cell proliferation.
- Antioxidant Properties : The thieno[3,2-c]pyridine structure is associated with antioxidant activity, which may protect cells from oxidative stress.
Antitumor Activity
A study evaluated the antitumor effects of related thieno-pyridine derivatives against Ehrlich Ascites Carcinoma (EAC) in mice. The results indicated that these compounds significantly reduced tumor cell viability and prolonged the lifespan of treated animals. This suggests that this compound may have similar antitumor effects due to structural analogies .
Neuropharmacological Effects
Research has indicated that thieno[3,2-c]pyridine derivatives can influence neurotransmitter systems. Specifically:
- Dopaminergic Activity : Compounds with similar structures have been shown to modulate dopamine receptors, suggesting potential applications in treating neurodegenerative diseases.
- Cognitive Enhancement : Some studies have reported improvements in cognitive function in animal models treated with thieno derivatives.
Table 1: Summary of Biological Activities
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:
- Clinical Trials : Investigating safety and efficacy in humans.
- Mechanistic Studies : Elucidating specific molecular pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyridine derivatives share a common bicyclic scaffold but exhibit distinct pharmacological and physicochemical properties based on substituent variations. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Thienopyridine Derivatives
Key Observations
Structural Diversity and Pharmacological Impact: The ethyl group in the target compound contrasts with prasugrel’s cyclopropyl-fluorophenyl moiety, which is critical for its irreversible ADP receptor binding . The absence of a fluorophenyl group in the target compound may reduce potency but improve metabolic stability.
Chirality :
- Prasugrel contains a chiral center, necessitating racemic formulation . The target compound’s structure (as named) lacks obvious chiral centers, simplifying synthesis and reducing enantiomeric separation challenges.
Anti-Platelet Activity: Compound C1 (Zhou et al., 2011) outperformed ticlopidine in inhibiting platelet aggregation, highlighting the importance of substituent optimization in thienopyridines . The target compound’s ethyl and N-methylacetamide groups may similarly fine-tune receptor affinity.
Synthetic Feasibility :
- Compound 24 (Molecules, 2010) was synthesized via acetylation in pyridine (73% yield) , suggesting that the target compound’s synthesis could follow analogous routes. However, steric effects from the ethyl group may require modified conditions.
Physicochemical Properties
- Solubility : The N-methylacetamide group improves aqueous solubility relative to carboxamide derivatives (e.g., Enamine Ltd’s catalog compound) .
Q & A
Q. How can computational tools predict this compound’s ADMET properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
